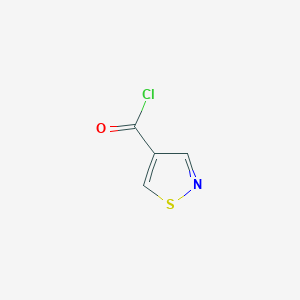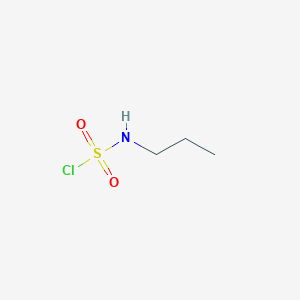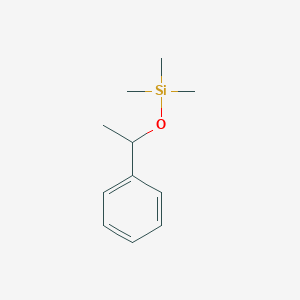
Silane, trimethyl(1-phenylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(1-phenylethoxy)-, also known as TMSPE, is an organosilicon compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is widely used in the field of chemistry and biology for its ability to modify the surface properties of various materials, including glass, ceramics, and metals.
Wirkmechanismus
The mechanism of action of Silane, trimethyl(1-phenylethoxy)- is based on its ability to react with the surface of materials. Silane, trimethyl(1-phenylethoxy)- contains a trimethylsilyl group, which is highly reactive and can react with a wide range of chemical groups. When Silane, trimethyl(1-phenylethoxy)- is applied to a surface, it reacts with the surface to form a covalent bond, which modifies the surface properties of the material.
Biochemische Und Physiologische Effekte
Silane, trimethyl(1-phenylethoxy)- has been shown to have minimal toxicity and is considered to be safe for use in scientific research. It is not known to have any significant biochemical or physiological effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Silane, trimethyl(1-phenylethoxy)- is its ability to modify the surface properties of materials without significantly altering the bulk properties of the material. This makes it an ideal compound for use in the development of analytical tools and biosensors. However, Silane, trimethyl(1-phenylethoxy)- is highly reactive and can be difficult to handle. It also requires careful storage and handling to prevent degradation.
Zukünftige Richtungen
There are many potential future directions for the use of Silane, trimethyl(1-phenylethoxy)- in scientific research. One area of interest is in the development of novel biosensors and analytical tools. Silane, trimethyl(1-phenylethoxy)- could also be used in the development of new materials with unique surface properties. Additionally, Silane, trimethyl(1-phenylethoxy)- could be used in the development of new drug delivery systems and other biomedical applications.
In conclusion, Silane, trimethyl(1-phenylethoxy)- is a versatile compound with a wide range of applications in scientific research. Its ability to modify the surface properties of materials makes it an ideal compound for use in the development of biosensors, microfluidic devices, and other analytical tools. While there are some limitations to its use, Silane, trimethyl(1-phenylethoxy)- has significant potential for future research and development.
Synthesemethoden
The synthesis of Silane, trimethyl(1-phenylethoxy)- involves the reaction of phenethyl alcohol with trimethylsilyl chloride in the presence of a base catalyst. This reaction results in the formation of Silane, trimethyl(1-phenylethoxy)-, which is a clear, colorless liquid with a boiling point of 140-142°C. The purity of Silane, trimethyl(1-phenylethoxy)- can be improved by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(1-phenylethoxy)- has a wide range of applications in scientific research. One of its primary uses is as a surface modifier for various materials. Silane, trimethyl(1-phenylethoxy)- can be used to functionalize surfaces with a wide range of chemical groups, including amino, carboxyl, and hydroxyl groups. This makes it an ideal compound for use in the development of biosensors, microfluidic devices, and other analytical tools.
Eigenschaften
CAS-Nummer |
14856-75-8 |
|---|---|
Produktname |
Silane, trimethyl(1-phenylethoxy)- |
Molekularformel |
C11H18OSi |
Molekulargewicht |
194.34 g/mol |
IUPAC-Name |
trimethyl(1-phenylethoxy)silane |
InChI |
InChI=1S/C11H18OSi/c1-10(12-13(2,3)4)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI-Schlüssel |
BZOXVMMTSDEJEL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)O[Si](C)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



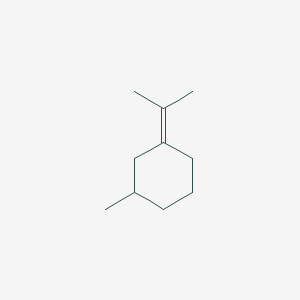
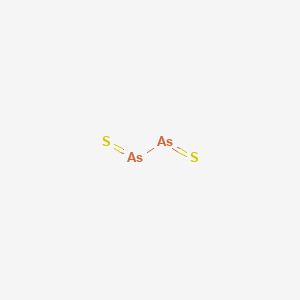
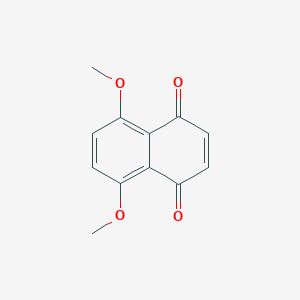
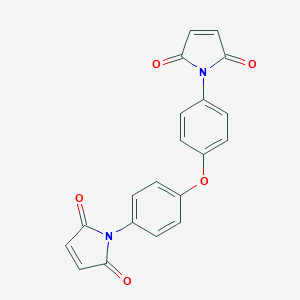
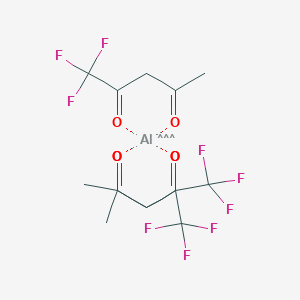
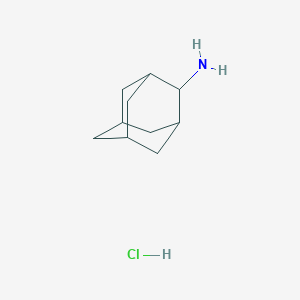
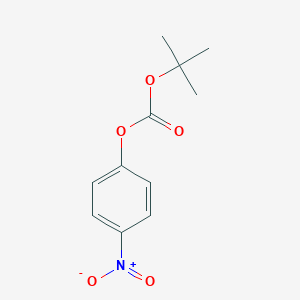
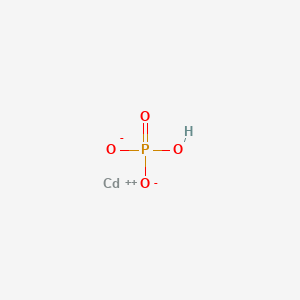
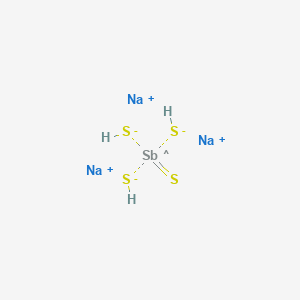

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)

